1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane
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Overview
Description
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, silver nitrate in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other substituents at the benzyl position.
Scientific Research Applications
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methylpiperidine: Similar structure but with a piperidine ring instead of a diazepane ring.
This compound N-acetyl-L-leucine salt: A derivative with an additional acetyl-leucine group, which may alter its biological activity and solubility.
This compound hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-12-14(6-7-15(16)19-3)13-18-9-5-8-17(2)10-11-18/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBYWJGOFNTSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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